molecular formula C20H22N2O5S2 B2973351 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethylphenyl)isothiazolidin-3-one 1,1-dioxide CAS No. 950383-67-2

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethylphenyl)isothiazolidin-3-one 1,1-dioxide

Cat. No. B2973351
M. Wt: 434.53
InChI Key: GVOPZYXZPGPIPW-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.



Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances, its potential as a reactant in various chemical reactions, and the products it forms.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

  • Catalytic Synthesis Applications : The study by Guggilapu et al. (2016) explores the catalyzed efficient synthesis of functionalized dihydropyrimidinones and polyhydroquinolines using molybdenum(VI) dichloride dioxide. This protocol highlights the synthesis of biologically important conjugates with potential applications in drug design and materials science Guggilapu et al., 2016.

  • Neuroprotective Effects : Takahashi et al. (1997) demonstrate the neuroprotective effects of a potent poly(ADP-ribose) synthetase inhibitor, which reduces infarct volume in a focal cerebral ischemia model in rats. This suggests potential applications in developing treatments for neurological disorders Takahashi et al., 1997.

  • Cyclization Reactions : Research on the interaction of certain chemical compounds with thiourea dioxide in water-alkaline solutions underlines the potential for synthesizing novel cyclic compounds, which could have implications in pharmaceuticals and materials science ChemChemTech, 2022.

  • Silver Carbenoid Intermediate : Yang et al. (2017) describe a method for producing diverse functionalized isoquinolines via silver catalysis, involving a silver carbenoid intermediate. This process could be relevant for creating complex molecular structures in synthetic chemistry Yang et al., 2017.

  • Free-Radical Scavenging Activity : Solecka et al. (2014) synthesized 3,4-dihydroisoquinoline-3-carboxylic acid derivatives and tested their free-radical scavenging activity. Compounds with significant activity could be explored as potential therapeutics for oxidative-stress-related diseases Solecka et al., 2014.

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. It’s always important to refer to peer-reviewed scientific literature for accurate and up-to-date information.


properties

IUPAC Name

2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S2/c1-14-11-18(22-19(23)8-10-28(22,24)25)12-15(2)20(14)29(26,27)21-9-7-16-5-3-4-6-17(16)13-21/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOPZYXZPGPIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N2CCC3=CC=CC=C3C2)C)N4C(=O)CCS4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethylphenyl)isothiazolidin-3-one 1,1-dioxide

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